(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique pyrrole ring structure, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid as a starting material, which is then esterified using methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its pyrrole ring structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: These compounds share a similar amino group and pyrrole-like structure.
1,2,4-Triazole-containing scaffolds: These compounds are used in pharmaceuticals and have similar heterocyclic structures.
Uniqueness
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its chiral nature and specific reactivity profile. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)4-2-3-5(7)8-4/h4H,2-3H2,1H3,(H2,7,8)/t4-/m0/s1 |
InChI Key |
OGZOHFQDEAPFIV-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=N1)N |
Canonical SMILES |
COC(=O)C1CCC(=N1)N |
Origin of Product |
United States |
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